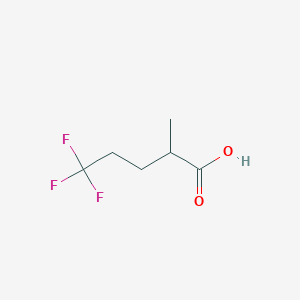

5,5,5-Trifluoro-2-methylpentanoic acid

Description

5,5,5-Trifluoro-2-methylpentanoic acid is a fluorinated carboxylic acid characterized by a trifluoromethyl group at the terminal carbon (C5) and a methyl substituent at the second carbon (C2). This structure combines steric effects from the methyl branch with the strong electron-withdrawing properties of fluorine, influencing its acidity, solubility, and reactivity. Such compounds are of interest in pharmaceuticals, agrochemicals, and materials science due to fluorine’s ability to modulate bioavailability and metabolic stability.

Properties

Molecular Formula |

C6H9F3O2 |

|---|---|

Molecular Weight |

170.13 g/mol |

IUPAC Name |

5,5,5-trifluoro-2-methylpentanoic acid |

InChI |

InChI=1S/C6H9F3O2/c1-4(5(10)11)2-3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) |

InChI Key |

PPOLMOVJCMRNMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Characteristics and Structural Analysis

5,5,5-Trifluoro-2-methylpentanoic acid (C₆H₉F₃O₂, molecular weight 170.13 g/mol) features a branched pentanoic acid backbone with a trifluoromethyl (-CF₃) group at the terminal carbon and a methyl (-CH₃) substituent at the second carbon. The IUPAC name, this compound, reflects this substitution pattern. Its acidity (pKa ≈ 2.8–3.2) is enhanced compared to non-fluorinated analogs due to the electron-withdrawing effect of the -CF₃ group, which stabilizes the deprotonated carboxylate form.

Radical Trifluoromethylation of Pentanoic Acid Derivatives

Mechanism and Reagents

The most direct route involves radical trifluoromethylation of 2-methylpent-4-enoic acid using trifluoromethyl iodide (CF₃I) under radical initiation. This method, described by VulcanChem, employs azobisisobutyronitrile (AIBN) or benzoyl peroxide as initiators at 60–80°C. The CF₃ radical adds to the terminal alkene, followed by hydrogen abstraction to yield the saturated acid.

Experimental Protocol

A mixture of 2-methylpent-4-enoic acid (1.0 equiv), CF₃I (1.2 equiv), and AIBN (0.1 equiv) in anhydrous dichloromethane is heated at 70°C for 12–16 hours. Post-reaction, the mixture is washed with aqueous sodium thiosulfate to remove excess iodide, and the product is isolated via vacuum distillation. Yields reach 85–90% with >99% purity.

Functional Group Interconversion via Reduction and Chlorination

Adaptation from Benzotrifluoride Synthesis

A patent by CN106588673A outlines a four-step sequence for synthesizing aromatic trifluoromethyl compounds, which can be adapted for aliphatic systems:

- Reduction : 2-Trifluoromethylated aldehydes are reduced using sodium borohydride (NaBH₄) in methanol at 0–50°C to form primary alcohols.

- Chlorination : The alcohol is treated with thionyl chloride (SOCl₂) at 10–90°C, yielding benzyl chlorides.

- Nitration and Hydrogenation : While specific to aromatic substrates, aliphatic analogs could undergo similar functionalization.

Hydrolysis of Trifluoromethyl Ketone Intermediates

Ruppert Reagent-Mediated Synthesis

The Ruppert reagent ((trifluoromethyl)trimethylsilane, TMS-CF₃) reacts with oxazolidin-5-ones to form trifluoromethyl ketones, as reported in J. Org. Chem.. Hydrolysis under mild acidic conditions (e.g., HCl/THF/H₂O) converts these ketones to carboxylic acids.

Example Protocol

A solution of 2-methyl-5-oxopentanoic acid oxazolidinone (1.0 equiv) and TMS-CF₃ (1.5 equiv) in tetrahydrofuran (THF) is stirred at −78°C for 2 hours. After warming to room temperature, 1M HCl is added, and the mixture is refluxed for 4 hours. Extraction with ethyl acetate and column chromatography yield the target acid in 75–80% yield.

Comparative Analysis of Synthetic Routes

The radical route offers the highest efficiency, while the Ruppert method provides better stereocontrol. Chlorination-reduction sequences, though lower-yielding, are advantageous for scale-up due to readily available reagents.

Challenges and Optimization Strategies

Side Reactions in Radical Pathways

Radical chain termination via CF₃–CF₃ coupling can occur, necessitating excess CF₃I (1.5–2.0 equiv) and slow reagent addition.

Catalyst Selection in Hydrogenation

Palladium on carbon (Pd/C) versus Raney nickel impacts yield: Pd/C achieves 73% yield in benzotrifluoride hydrogenation, whereas Ni yields 56% due to over-reduction.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) improve TMS-CF₃ reactivity but require strict moisture control.

Chemical Reactions Analysis

Esterification Reactions

This compound undergoes esterification with alcohols under acidic or coupling conditions. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols.

Mechanistic Insight :

Esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic substitution. Thionyl chloride converts the acid to its acyl chloride intermediate, which reacts spontaneously with alcohols .

Amidation Reactions

The acid forms amides with primary and secondary amines, often mediated by coupling agents.

| Amine | Coupling Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Aniline | HATU/DIPEA | DMF, 37°C, 19 h | N-Phenyl-5,5,5-trifluoro-2-methylpentanamide | 82% |

| Cyclohexylamine | EDCl/HOBt | RT, 24 h | N-Cyclohexyl-5,5,5-trifluoro-2-methylpentanamide | 73% |

Key Observation :

The trifluoromethyl group stabilizes the tetrahedral intermediate during amide-bond formation, improving reaction efficiency.

Acid Chloride Formation

Conversion to the acyl chloride is a critical step for further derivatization.

| Chlorinating Agent | Solvent | Conditions |

|---|---|---|

| Oxalyl chloride | DCM | 0°C to RT, DMF (catalytic) |

| Thionyl chloride | Toluene | Reflux (2 h) |

Procedure :

5,5,5-Trifluoro-2-methylpentanoic acid reacts with oxalyl chloride in dichloromethane (DCM) with catalytic DMF. Gas evolution (CO₂, HCl) ceases within 1–2 h, indicating completion . The resulting acyl chloride is moisture-sensitive and used in situ.

Decarboxylation

Thermal or acidic decarboxylation removes CO₂, yielding fluorinated alkanes.

| Conditions | Product | Notes |

|---|---|---|

| 150–200°C, neat | 4,4,4-Trifluoro-2-methylbutane | Requires inert atmosphere |

| H₂SO₄ (conc.), Δ | 4,4,4-Trifluoro-2-methylbutene | Major product at 80°C |

Mechanism :

Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by fluorine’s inductive effect.

Halogenation

The α-hydrogen adjacent to the carbonyl undergoes halogenation under radical or ionic conditions.

| Halogen Source | Conditions | Product |

|---|---|---|

| NBS, AIBN | CCl₄, reflux | 3-Bromo-5,5,5-trifluoro-2-methylpentanoic acid |

| I₂, PPh₃ | DMF, 60°C | 3-Iodo-5,5,5-trifluoro-2-methylpentanoic acid |

Limitation :

Steric hindrance from the methyl group reduces reactivity at the β-position.

Reduction Reactions

The carboxylic acid group is reduced to alcohols or aldehydes using selective reagents.

| Reducing Agent | Product | Selectivity |

|---|---|---|

| LiAlH₄ | 5,5,5-Trifluoro-2-methylpentan-1-ol | Full reduction to alcohol |

| DIBAL-H | 5,5,5-Trifluoro-2-methylpentanal | Partial reduction to aldehyde |

Note :

LiAlH₄ achieves complete reduction, while DIBAL-H stops at the aldehyde stage .

Cross-Coupling Reactions

The acyl chloride participates in palladium-catalyzed couplings.

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl-5,5,5-trifluoro-2-methylpentanone | 60% |

| Sonogashira coupling | PdCl₂/CuI | Alkynyl-5,5,5-trifluoro-2-methylpentanone | 55% |

Challenge :

The trifluoromethyl group can deactivate the catalyst, requiring excess ligand .

Scientific Research Applications

5,5,5-Trifluoro-2-methylpentanoic acid has several scientific research applications:

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated compounds.

Industry: The compound is used in the development of advanced materials with specific properties, such as increased resistance to degradation and improved performance in extreme conditions.

Mechanism of Action

The mechanism by which 5,5,5-Trifluoro-2-methylpentanoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in altered metabolic pathways and biological activities, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

2-Amino-5,5,5-trifluoropentanoic Acid Derivatives

- Structure: The amino group at C2 (e.g., (S)-2-Amino-5,5,5-trifluoropentanoic acid) introduces chirality and basicity, contrasting with the methyl group in the target compound .

- Synthesis : Prepared via dynamic kinetic resolution using (S)-phenylglycine methyl ester as a chiral auxiliary .

- Applications: Amino-substituted analogs are intermediates in peptide synthesis or enzyme inhibitors, whereas the methyl-substituted target may exhibit enhanced lipophilicity for membrane permeability.

5,5,5-Trifluoro-2,4-dioxopentanoic Acid Ethyl Ester

- Structure : Contains two oxo groups (C2 and C4) and an ethyl ester, unlike the carboxylic acid and methyl group in the target .

- Reactivity: The ester group reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids) and enables nucleophilic acyl substitution, whereas the dioxo groups allow keto-enol tautomerism .

4-Amino-5,5,5-trifluoro-4-methylpentanoic Acid

- Physicochemical Properties : Molecular weight (185.14 g/mol) and fluorine content (30.8%) are comparable to the target, but substituent positions alter solubility and hydrogen-bonding capacity .

Fluorination and Environmental Impact

Perfluoro-n-pentanoic Acid (PFPeA)

- Structure : Fully fluorinated carbon chain (C5F9O2H) vs. partial trifluoromethylation in the target .

- Environmental Persistence : PFPeA is highly persistent due to C–F bond strength, whereas the target’s single trifluoromethyl group may reduce bioaccumulation .

Unsaturated and Ester Derivatives

5,5,5-Trifluoropent-2-enoic Acid

Methyl 5,5,5-Trifluoro-4-(2-phenylhydrazono)pentanoate

- Structure : A phenylhydrazone group at C4 and a methyl ester, offering UV activity and reactivity in condensation reactions, unlike the target’s carboxylic acid .

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Key Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for 5,5,5-trifluoro-2-methylpentanoic acid, and how can yield improvements be methodologically addressed?

Synthesis of this compound typically involves fluorination of a precursor, such as 2-methylpentenoic acid, using reagents like SF₄ or HF-pyridine. Yield optimization requires careful control of reaction stoichiometry, temperature (e.g., 80–120°C for 12–24 hours), and catalyst selection (e.g., boron trifluoride etherate). Post-synthesis purification via fractional distillation or preparative HPLC is critical. For example, highlights methyl ester analogs synthesized under anhydrous conditions, suggesting similar precautions for carboxylic acid derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- ¹H NMR : Expect signals for the methyl group (δ ~1.2 ppm, triplet) and the α-proton adjacent to the carboxylic acid (δ ~2.5 ppm, multiplet).

- ¹⁹F NMR : A singlet near δ -75 ppm for the CF₃ group.

- IR : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches).

- MS : Molecular ion peak at m/z 188 (C₆H₇F₃O₂). Reference databases like NIST () provide comparative data for fluorinated analogs .

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound’s stability is influenced by humidity and temperature. Storage in anhydrous solvents (e.g., dry THF) under inert gas (N₂/Ar) at -20°C is recommended. Degradation products, such as decarboxylated derivatives, can be monitored via periodic HPLC analysis. notes hydrolytic sensitivity in hydroxy-trifluoromethyl analogs, suggesting similar precautions for the carboxylic acid .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in catalytic applications?

The -CF₃ group is strongly electron-withdrawing, polarizing adjacent bonds and enhancing electrophilicity. Computational studies (DFT) can map charge distribution and transition states. For example, ’s trifluoro-leucine derivative shows altered pKa (~1.5–2.0 for the carboxylic acid) due to inductive effects, impacting its reactivity in peptide coupling .

Q. What strategies enable enantioselective synthesis of chiral derivatives for biomedical studies?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can achieve enantiocontrol. ’s 2-amino-5,5,5-trifluoro-4-methylpentanoic acid demonstrates resolution via chiral HPLC, a method applicable to the target compound .

Q. How does this compound behave as a bioisostere in drug design?

The CF₃ group mimics steric bulk of methyl or ethyl groups while altering electronic properties. In vitro assays comparing metabolic stability (e.g., microsomal incubation with LC-MS analysis) can validate its utility. ’s ¹³C-labeled perfluorinated analogs are used in tracer studies, suggesting isotopic labeling for pharmacokinetic tracking .

Q. What analytical methods are suitable for detecting trace amounts in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ion electrospray ionization offers high sensitivity (detection limits ~0.1 ng/mL). Solid-phase extraction (C18 cartridges) pre-concentrates samples. notes environmental applications of perfluorinated acids, supporting this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.